Verproside Verproside Verproside is a glycoside. It has a role as a metabolite.
Verproside is a natural product found in Veronica kellereri, Paederota lutea, and other organisms with data available.
See also: Veronica rotunda subsp. subintegra flowering top (part of).
Brand Name: Vulcanchem
CAS No.: 50932-20-2
VCID: VC21347127
InChI: InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1
SMILES: C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O
Molecular Formula: C22H26O13
Molecular Weight: 498.4 g/mol

Verproside

CAS No.: 50932-20-2

Cat. No.: VC21347127

Molecular Formula: C22H26O13

Molecular Weight: 498.4 g/mol

* For research use only. Not for human or veterinary use.

Verproside - 50932-20-2

CAS No. 50932-20-2
Molecular Formula C22H26O13
Molecular Weight 498.4 g/mol
IUPAC Name [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate
Standard InChI InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1
Standard InChI Key DBUOUVZMYWYRRI-YWEKDMGLSA-N
Isomeric SMILES C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
SMILES C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O
Canonical SMILES C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O

Pharmacological Profile of Verproside

Mechanism of Action

Verproside exerts its anti-inflammatory effects through targeted inhibition of Protein Kinase C delta (PKCδ), a critical enzyme in pro-inflammatory signaling cascades. By suppressing PKCδ phosphorylation, verproside disrupts two major pathways:

  • TNF/NF-κB Pathway: Reduces tumor necrosis factor (TNF)-induced activation of nuclear factor-kappa B (NF-κB), thereby inhibiting mucin overproduction (e.g., MUC5AC expression) .

  • PMA/PKCδ/EGR-1 Pathway: Blocks phorbol ester (PMA)-mediated PKCδ activation, which otherwise upregulates early growth response-1 (EGR-1) and drives cytokine secretion (e.g., IL-6 and IL-8) .

Table 1: Key Pathways and Effects of Verproside

PathwayTarget MoleculeInhibited OutputReference
TNF/NF-κBNF-κBMUC5AC expression
PMA/PKCδ/EGR-1PKCδIL-6 and IL-8 secretion

Pharmacokinetic Properties

Verproside exhibits rapid clearance and a short half-life, limiting its systemic availability. Key parameters include:

ParameterValue (Rats)
Half-life12.2–16.6 min
Systemic clearance56.7–86.2 mL/min/kg
Renal clearance2.7–4.1 mL/min/kg

These properties suggest the need for formulation strategies (e.g., sustained-release delivery) to enhance therapeutic efficacy .

Metabolic Pathways of Verproside

In Vitro and In Vivo Metabolism

Verproside undergoes extensive metabolism in human hepatocytes and rats, yielding 21 metabolites through phase I and II reactions. Primary metabolic pathways include:

  • Glucuronidation: Forms verproside glucuronides (M1, M2) and derivatives (e.g., picroside II glucuronide, M7) .

  • Sulfation: Produces verproside sulfate (M3) and related metabolites (e.g., isovanilloylcatalpol sulfate, M10) .

  • O-Methylation: Converts verproside to picroside II (M4) and isovanilloylcatalpol (M5) .

Table 2: Major Metabolites of Verproside in Rats

Metabolite IDTypeFormulaDetection (Bile/Urine)
M1, M2GlucuronidesC₂₈H₃₄O₁₉Bile (major)
M3SulfateC₂₂H₂₆SO₁₆Urine (trace)
M4O-MethylatedC₂₃H₂₈O₁₃Bile
M7Picroside II glucuronideC₂₉H₃₆O₁₉Urine

Key Metabolic Insights

  • Glucuronidation Dominance: M2 (verproside glucuronide) is the most abundant metabolite in bile, indicating hepatic conjugation as a primary route of clearance .

  • Species-Specific Differences: Human hepatocytes produce distinct metabolites (e.g., 3,4-dihydroxybenzoic acid derivatives) compared to rats, highlighting the need for cross-species validation .

Therapeutic Applications of Verproside

Chronic Obstructive Pulmonary Disease (COPD)

Verproside is the most bioactive component of YPL-001, a natural drug in Phase 2a trials for COPD. Its efficacy is attributed to:

  • Inhibition of Mucin Overproduction: Reduces MUC5AC expression by 60–80% in NCI-H292 human lung epithelial cells .

  • Suppression of Cytokine Release: Decreases IL-6 and IL-8 secretion in response to TNF or PMA stimulation .

  • In Vivo Lung Protection: In COPD-mouse models, verproside reduces inflammatory cell infiltration and mucus plugging in airways .

Table 3: Anti-Inflammatory Effects of Verproside in COPD Models

Model/ParameterEffect of VerprosideReference
TNF-induced MUC5AC70–80% reduction
BALF TNF levels50% decrease
Lung Inflammatory Cells40–60% reduction

Research Findings and Experimental Evidence

Comparative Analysis of Iridoids in YPL-001

Verproside outperforms other iridoids (e.g., picroside II, isovanilloylcatalpol) in suppressing inflammation. Key findings include:

  • TNF/NF-κB Inhibition: Verproside reduces MUC5AC expression more effectively than iridoids 1, 4, or 5 .

  • PKCδ Specificity: Unlike other iridoids, verproside selectively inhibits PKCδ without affecting other PKC isoforms .

Table 4: Comparative Efficacy of Iridoids in YPL-001

Iridoid IDTNF/NF-κB InhibitionPMA/PKCδ/EGR-1 Inhibition
1ModerateWeak
2 (Verproside)StrongStrong
4ModerateModerate
5WeakStrong

Molecular Mechanism Validation

  • PKCδ Phosphorylation: Verproside blocks PMA-induced PKCδ activation in NCI-H292 cells, confirmed via Western blotting .

  • EGR-1 Downregulation: Reduced EGR-1 protein levels correlate with decreased IL-6/IL-8 expression .

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